molecular formula C9H8N2O B3057094 4-(isoxazol-3-yl)aniline CAS No. 765912-47-8

4-(isoxazol-3-yl)aniline

Cat. No.: B3057094
CAS No.: 765912-47-8
M. Wt: 160.17 g/mol
InChI Key: NNSATYYVVBPNRH-UHFFFAOYSA-N
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Description

4-(Isoxazol-3-yl)aniline is a compound that features an aniline group attached to an isoxazole ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

4-(Isoxazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the isoxazole or aniline moieties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(isoxazol-3-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition or activation of specific proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(isoxazol-3-yl)aniline include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aniline group attached to the isoxazole ring can provide unique properties that make it particularly useful in certain applications .

Properties

IUPAC Name

4-(1,2-oxazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSATYYVVBPNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630778
Record name 4-(1,2-Oxazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765912-47-8
Record name 4-(1,2-Oxazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Nitrophenyl)isoxazole (Intermediate 4, 8 g, 42 mmol) was added to acetic acid (126 ml) and then SnCl2 (39 g, 205 mmol) in HCl (42 ml) was added. The reaction was allowed to stir for 4 hours and then 1M NaOH was added to bring the solution to pH˜11. The water layer was extracted with EtOAc and then the organic layers were collected, dried over Na2SO4, and dried under vacuum to yield the product (4 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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